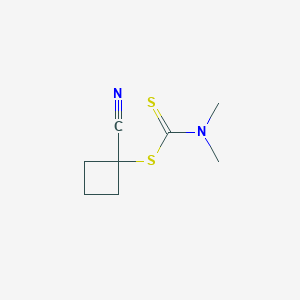
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a hydroxyimino group attached to a butanoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the nitrosation of substituted malonic esters followed by oximation. The reaction typically requires the use of nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The resulting oxime ester is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents
Scientific Research Applications
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of α-amino acids and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme reactivation, particularly in the context of acetylcholinesterase inhibitors.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 2-(hydroxyimino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. For instance, in the context of enzyme reactivation, the compound can bind to the active site of acetylcholinesterase, displacing inhibitors and restoring enzyme activity. This process involves the formation of a transient complex between the oxime ester and the enzyme, followed by the release of the reactivated enzyme .
Comparison with Similar Compounds
Methyl 2-(hydroxyimino)-3,3-dimethylbutanoate can be compared with other oxime esters such as:
Methyl 2-(hydroxyimino)-3-phenylpropionate: Similar in structure but with a phenyl group instead of a dimethyl group.
2-[(hydroxyimino)methyl]imidazole derivatives: These compounds also contain a hydroxyimino group but are based on an imidazole ring.
Pralidoxime and Obidoxime: These are well-known oxime-based reactivators used in the treatment of organophosphate poisoning .
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
61574-96-7 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-hydroxyimino-3,3-dimethylbutanoate |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)5(8-10)6(9)11-4/h10H,1-4H3 |
InChI Key |
CAASGPWGYRGVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[5-Nitro-2-(piperidin-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14575554.png)

![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)

![3-(1-Carboxyethenoxy)-2-hydroxy-7-oxabicyclo[4.1.0]hept-4-ene-5-carboxylic acid](/img/structure/B14575590.png)

![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)

![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)



